molecular formula C20H14BrN3O4 B2828290 (E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate CAS No. 620111-34-4

(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate

Cat. No.: B2828290
CAS No.: 620111-34-4
M. Wt: 440.253
InChI Key: CWUFKEJODXYWCO-JLHYYAGUSA-N
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Description

(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenoxy group and a cyanoacrylate moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate typically involves multi-step organic reactions

    Cyclization Reaction: The synthesis begins with the formation of the pyrido[1,2-a]pyrimidine core.

    Bromophenoxy Group Introduction: The bromophenoxy group is introduced through a nucleophilic substitution reaction.

    Cyanoacrylate Formation: The final step involves the formation of the cyanoacrylate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, potassium carbonate, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrido[1,2-a]pyrimidine core.

    Reduction: Reduced forms of the pyrido[1,2-a]pyrimidine core.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular processes. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit diverse biological activities.

    Pyrrolo[2,3-d]pyrimidines: Known for their anti-inflammatory and kinase inhibitory properties.

    Imidazo[1,2-a]pyrimidines: These compounds are also used in medicinal chemistry for their potential therapeutic effects.

Uniqueness

(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate is unique due to the presence of the bromophenoxy and cyanoacrylate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O4/c1-12-4-3-9-24-17(12)23-18(28-15-7-5-14(21)6-8-15)16(19(24)25)10-13(11-22)20(26)27-2/h3-10H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUFKEJODXYWCO-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)OC)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)OC)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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